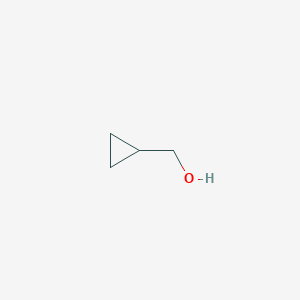
Ácido bencensulfónico monohidratado
Descripción general
Descripción
Benzenesulfonic acid monohydrate is an organosulfur compound with the chemical formula C6H5SO3H·H2O. It is the simplest aromatic sulfonic acid and appears as a colorless crystalline solid. This compound is highly soluble in water and alcohols, slightly soluble in benzene, and insoluble in non-polar solvents like diethyl ether .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, such as esterification, alkylation, and condensation reactions.
Biology: Employed in the synthesis of amino acid benzyl ester salts for studying gelation in nonpolar solvents.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Acts as a sulfonating agent to introduce sulfonic acid groups into organic compounds, which is useful in the synthesis of dyes and other industrial chemicals
Mecanismo De Acción
Target of Action
Benzenesulfonic acid monohydrate is primarily used as a catalyst in various organic reactions . It is also used as a reactant to prepare amino acid benzyl ester salts .
Mode of Action
Benzenesulfonic acid monohydrate interacts with its targets through a process known as sulfonation . This process involves the addition of a sulfonic acid functional group to an organic compound. The sulfonation of benzene, for instance, is a key industrial reaction . The compound can also act as a catalyst in the synthesis of α,β-unsaturated amides via Pd-catalyzed selective aminocarbonylation of styrenes with nitroarenes .
Biochemical Pathways
It is known that the compound can participate in various organic reactions, including esterification, alkylation, and condensation . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
As a strong acid, it is almost fully dissociated in water , which could influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of benzenesulfonic acid monohydrate’s action largely depend on the specific reactions it is involved in. For instance, as a catalyst in the synthesis of α,β-unsaturated amides, it facilitates the formation of these compounds . As a reactant in the preparation of amino acid benzyl ester salts, it contributes to the formation of these salts .
Action Environment
The action, efficacy, and stability of benzenesulfonic acid monohydrate can be influenced by various environmental factors. For instance, the compound is soluble in water and ethanol, but slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether . This solubility profile can affect where and how the compound acts within a given environment. Additionally, the compound’s sulfonation reactions are reversible above 220°C , indicating that temperature can significantly impact its stability and action.
Análisis Bioquímico
Biochemical Properties
Benzenesulfonic acid monohydrate exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid monohydrate is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves the addition of sulfur trioxide to benzene, resulting in the formation of benzenesulfonic acid, which can then be crystallized as a monohydrate .
Industrial Production Methods:
Continuous Sulfonation with Oleum (Monsanto Process): This method involves the continuous addition of benzene and oleum in a reactor, where the sulfonation reaction takes place.
Continuous Extraction Process: This method uses a counter-current extraction technique to separate benzenesulfonic acid from the reaction mixture.
Azeotropic Removal of Reaction Water: This method involves the removal of water from the reaction mixture using azeotropic distillation, resulting in the formation of benzenesulfonic acid.
Types of Reactions:
Oxidation: Benzenesulfonic acid can undergo oxidation reactions to form sulfonyl chlorides and other derivatives.
Reduction: It can be reduced to form sulfonamides.
Substitution: Benzenesulfonic acid can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Reagents like phosphorus pentachloride (PCl5) or phosphorus pentoxide (P2O5) are commonly used.
Reduction: Reducing agents like sodium hydroxide (NaOH) are used.
Substitution: Conditions typically involve the use of concentrated acids or bases and elevated temperatures
Major Products:
Sulfonyl Chlorides: Formed through oxidation reactions.
Sulfonamides: Formed through reduction reactions.
Nitrated and Halogenated Derivatives: Formed through substitution reactions
Comparación Con Compuestos Similares
Sulfanilic Acid: Another aromatic sulfonic acid with similar reactivity but different applications.
p-Toluenesulfonic Acid: A more commonly used sulfonic acid in organic synthesis due to its higher reactivity.
Phenylsulfonic Acid: Similar in structure but with different physical properties and reactivity
Uniqueness: Benzenesulfonic acid monohydrate is unique due to its simplicity and versatility in various chemical reactions. Its ability to form stable sulfonated products makes it valuable in both research and industrial applications .
Propiedades
IUPAC Name |
benzenesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.H2O/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIOINXPSFUJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575831 | |
| Record name | Benzenesulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333-39-7, 26158-00-9 | |
| Record name | Hydroxybenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of benzenesulfonic acid monohydrate in the formation of carbon whiskers on silicate glass fiber cloth?
A1: Benzenesulfonic acid monohydrate acts as a carbon source in the synthesis of carbon whiskers. [] In a process involving a pre-treated silicate glass fiber cloth, benzenesulfonic acid monohydrate reacts with ethanol and nitrogen gas at elevated temperatures (above 1100°C) to generate carbon whiskers. [] These whiskers, with diameters of 1-3 μm, then intertwine with the silicate glass fibers, enhancing the material's properties. []
Q2: How does the reaction temperature influence the morphology of the carbon whiskers produced?
A2: The research highlights a strong correlation between reaction temperature and the resulting carbon whisker morphology. [] At temperatures exceeding 1100°C, the carbon whiskers grow with diameters between 1-3 μm and effectively bridge the silicate glass fibers. [] Conversely, at temperatures below 1100°C, the carbon whiskers exhibit a significantly smaller diameter of 0.1 μm and a length ranging from 2 to 200 μm. [] This difference in morphology directly impacts the mechanical properties of the composite material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















